![molecular formula C14H20ClNO B1487669 1-({[(2-Clorofenil)metil]amino}metil)ciclohexan-1-ol CAS No. 1178483-13-0](/img/structure/B1487669.png)
1-({[(2-Clorofenil)metil]amino}metil)ciclohexan-1-ol
Descripción general
Descripción
“1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is a chemical compound that has been used in the synthesis of ketamine . Ketamine is an anesthetic and analgesic drug used in both human and veterinary medicines .
Synthesis Analysis
The synthesis of this compound has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis
The molecular formula of “1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol” is C14H20ClNO . The structure of this compound was characterized by 1 H-NMR and IR spectroscopies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .Aplicaciones Científicas De Investigación
Aplicaciones anestésicas
El compuesto es un precursor en la síntesis de ketamina, que se utiliza ampliamente como anestésico en medicina humana y veterinaria . La ketamina proporciona alivio del dolor, sedación y amnesia y se utiliza en procedimientos que no requieren relajación muscular.
Aplicaciones analgésicas
La ketamina, sintetizada a partir de este intermedio, también sirve como un analgésico potente . Es particularmente útil en el manejo del dolor para pacientes con quemaduras, cáncer y al final de la vida.
Aplicaciones antidepresivas
Las investigaciones han demostrado que la ketamina tiene efectos antidepresivos de acción rápida . Se está estudiando para la depresión resistente al tratamiento y ha mostrado promesa en brindar alivio donde otros antidepresivos han fallado.
Tratamiento de la adicción al alcohol
La ketamina sintetizada a partir de este compuesto se ha utilizado experimentalmente para tratar la adicción al alcohol . Puede ayudar a reducir los síntomas de abstinencia y disminuir las tasas de recaída.
Manejo de la distrofia simpática refleja (RSD)
RSD, también conocido como síndrome de dolor regional complejo (CRPS), es una condición de dolor crónico. La ketamina se puede utilizar para controlar el dolor intenso asociado con RSD .
Anestésico de campo de batalla
Históricamente, la ketamina se ha utilizado como anestésico de campo de batalla debido a su perfil de seguridad y facilidad de administración . Es eficaz en proporcionar anestesia rápida con un impacto mínimo en la respiración y la circulación.
Síntesis de moléculas antidepresivas
El compuesto está involucrado en la síntesis de nuevas moléculas antidepresivas. Actúa como intermedio en la creación de nuevas entidades químicas que pueden tener potencial terapéutico en el tratamiento de la depresión .
Procedimientos de síntesis no tóxicos
El compuesto se utiliza en el desarrollo de procedimientos de síntesis no tóxicos para la ketamina, evitando el uso de sustancias nocivas como el bromo y proporcionando una alternativa más segura para la síntesis de medicamentos .
Mecanismo De Acción
Target of Action
It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain. These receptors play a crucial role in neural communication, memory function, and learning .
Mode of Action
Based on its structural similarity to ketamine , it may also act as an antagonist at the NMDA receptors, blocking the action of glutamate, a neurotransmitter in the brain. This blockage can lead to changes in perception, including feelings of disconnection from one’s environment and self .
Biochemical Pathways
As a potential nmda receptor antagonist, it may affect pathways involving glutamate, the most abundant excitatory neurotransmitter in the nervous system .
Pharmacokinetics
Its predicted properties include a boiling point of 3706±170 °C, a density of 1148±006 g/cm3, and a pKa of 1487±020 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to ketamine , it may induce a trance-like state, providing pain relief, sedation, and memory loss.
Análisis Bioquímico
Biochemical Properties
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . This compound can also bind to proteins, altering their conformation and activity. For example, it may interact with transport proteins, affecting the transport of other molecules across cell membranes. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can form hydrogen bonds with amino acid residues in proteins, influencing their stability and function.
Cellular Effects
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound may also affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes. Furthermore, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of action of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling. Additionally, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as cellular toxicity or organ damage, may occur at very high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to other metabolites . This compound can also interact with cofactors such as NADH and FAD, influencing the redox state of cells and affecting metabolic flux. Changes in metabolite levels, such as increased production of reactive oxygen species, may also occur as a result of its metabolism.
Transport and Distribution
Within cells and tissues, 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is transported and distributed by various mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, facilitating its movement across cell membranes . This compound may also bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The presence of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol in the nucleus can also influence gene expression by interacting with nuclear proteins and DNA.
Propiedades
IUPAC Name |
1-[[(2-chlorophenyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFPAIYXMLCDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




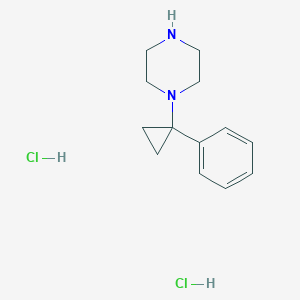

![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)


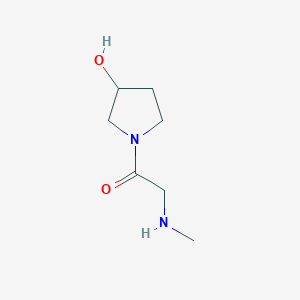
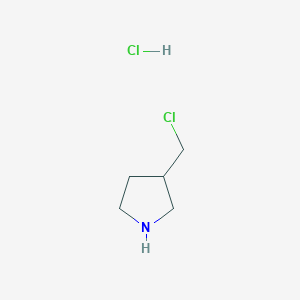
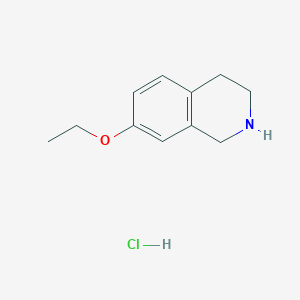

![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
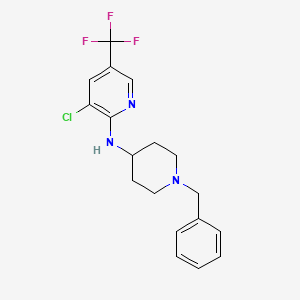
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)